Diazodiphenylmethane

Catalog No.
S576965
CAS No.
883-40-9
M.F
C13H10N2
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diazodiphenylmethane

CAS Number

883-40-9

Product Name

Diazodiphenylmethane

IUPAC Name

[diazo(phenyl)methyl]benzene

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C13H10N2/c14-15-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

ITLHXEGAYQFOHJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=CC=C2

Synonyms

Diazodiphenylmethane; Diphenylazomethane; Diphenyldiazomethane

Canonical SMILES

C1=CC=C(C=C1)C(=[N+]=[N-])C2=CC=CC=C2

Organic Synthesis:

Diazodiphenylmethane finds application as a precursor in organic synthesis for the formation of various complex molecules. Its primary utility lies in its ability to participate in 1,3-dipolar cycloaddition reactions with electron-deficient alkenes and alkynes. These reactions yield five-membered heterocyclic rings, including pyrazoles, triazoles, and thiadiazoles.

The specific product formed depends on the nature of the dipolarophile (electron-deficient alkene/alkyne) involved. This versatility allows researchers to synthesize a diverse range of heterocyclic compounds with potential applications in pharmaceuticals, materials science, and agrochemicals [1].

Mechanistic Studies:

Diazodiphenylmethane, due to its well-defined reactivity and relatively simple structure, serves as a valuable model compound for studying the mechanisms of 1,3-dipolar cycloaddition reactions. Researchers employ various techniques, such as kinetic studies, computational modeling, and isotope labeling, to understand the factors influencing the reaction rate, regioselectivity, and stereoselectivity.

These studies contribute to a deeper understanding of the fundamental principles governing this class of reactions, which ultimately aids in the development of new synthetic strategies and catalysts for efficient and selective synthesis of complex molecules [2, 3].

Material Science Applications:

Emerging research explores the potential of diazodiphenylmethane and its derivatives in the development of functional materials. One area of investigation involves incorporating these compounds into polymers to impart specific properties, such as photoluminescence or electrical conductivity.

Additionally, diazodiphenylmethane can be employed as a precursor for the synthesis of photoresists, which are crucial materials in the photolithography process used for microfabrication of electronic devices [4].

Limitations and Safety Considerations:

It's important to acknowledge that diazodiphenylmethane is a light-sensitive and potentially explosive compound. It requires careful handling and storage under controlled conditions in research laboratories. Additionally, the reaction products formed from diazodiphenylmethane may also possess hazardous properties, necessitating proper disposal procedures following research activities.

  • [1]: Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry by Atta-ur-Rahman (Editor)
  • [2]: Bulletin de la Société chimique Beograd (Journal)
  • [3]: Diazo Compounds: Properties and Synthesis by George Olah, George A. Olah, and Alex T. McQuillen
  • [4]: Research articles on the application of diazodiphenylmethane in polymer and photoresist development can be found through scientific databases like or .

Diazodiphenylmethane exists as red-black crystals that melt just above room temperature (around 30°C) []. It's a valuable reagent in organic synthesis due to its ability to introduce a methylene group (CH<sub>2</sub>) into other molecules []. The compound was first synthesized in the late 19th century, and since then, it has found applications in various organic transformations [].


Molecular Structure Analysis

The key feature of diazodiphenylmethane's structure is the presence of a diazomethane (N=N) functional group attached to two phenyl rings (C6H5). This diazomethane group is responsible for the reactivity of the molecule, allowing it to act as a methylene transfer agent []. The two phenyl rings contribute to the stability of the molecule by delocalizing the electron density around the diazomethane group [].


Chemical Reactions Analysis

One of the most important reactions involving diazodiphenylmethane is its application in cyclopropanation reactions. In this reaction, diazodiphenylmethane reacts with alkenes to form cyclopropane rings []. The reaction proceeds through a concerted mechanism where a carbon-carbon bond is formed between the alkene and the diazomethane carbon, while the nitrogen gas (N₂) is released. Here's a balanced chemical equation for a cyclopropanation reaction of ethylene with diazodiphenylmethane:

C₂H₄ + (PhCH₂)₂N₂ → C₃H₆ + Ph₂N₂ (Eqn. 1)

(Where Ph represents a phenyl ring)

Diazodiphenylmethane can also undergo decomposition reactions. In the absence of a trapping agent (a molecule that reacts with the diazomethane fragment), it decomposes to release nitrogen gas and diphenylcarbene (Ph₂C) - a highly reactive intermediate [].


Physical And Chemical Properties Analysis

  • Melting point: 30 °C []
  • Color: Red-black crystals []
  • Solubility: Soluble in organic solvents like dichloromethane and diethyl ether []
  • Stability: Relatively unstable, decomposes slowly at room temperature and rapidly upon heating []

Diazodiphenylmethane is a shock-sensitive compound and can decompose explosively upon heating, impact, or friction []. It's also classified as a suspected carcinogen and mutagen []. Due to these hazards, handling diazodiphenylmethane requires proper safety precautions, including working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) like gloves and goggles, and following safe handling practices for shock-sensitive materials [].

Please note:

  • Section "Mechanism of Action" is not applicable to diazodiphenylmethane as it primarily functions as a reagent in organic synthesis and doesn't have a specific biological role.
, particularly those catalyzed by tin(II) chloride. For instance, it reacts with diols such as cis- and trans-1,2-cyclohexanediols to form ether derivatives. Kinetic studies have shown that the rate of these reactions can vary significantly with the concentration of reactants, indicating complex reaction dynamics involving potential intermediates like tin(II) chloride complexes .

Additionally, diazodiphenylmethane can undergo thermal decomposition, particularly in the presence of solvents like esters of α-fluorophenylacetic acid, leading to various substituted products .

Diazodiphenylmethane can be synthesized through several methods:

  • From Diphenylmethanol: This method involves the diazotization of diphenylmethanol using nitrous acid.
  • From Aniline Derivatives: Diazodiphenylmethane can also be synthesized by reacting aniline derivatives with carbonyl compounds under acidic conditions.
  • Catalyzed Reactions: As noted, tin(II) chloride catalyzes reactions involving diazodiphenylmethane, facilitating its transformation into various ethers and other derivatives .

Diazodiphenylmethane is utilized in several applications:

  • Organic Synthesis: It serves as a key reagent in synthesizing azo compounds and other organic molecules.
  • Dye Production: Its derivatives are often used in the production of dyes due to their vibrant colors.
  • Research: The compound is employed in chemical kinetics studies to understand reaction mechanisms involving diazo compounds .

Studies investigating the interactions of diazodiphenylmethane with various substrates reveal its versatility as a reagent. For instance, it has been shown to react with a range of alcohols and acids under specific conditions, providing insights into its reactivity patterns and potential applications in synthetic chemistry . The kinetics of these reactions often depend on solvent effects and the nature of the reactants involved.

Several compounds share structural or functional similarities with diazodiphenylmethane. Here are a few notable examples:

Compound NameStructure/Functional GroupUnique Features
AzobenzeneC₁₂H₁₀N₂Simple azo compound; widely used in dyes
DiphenylhydrazineC₁₂H₁₈N₂Contains hydrazine; used in pharmaceuticals
BenzidineC₁₂H₁₂N₂A biphenyl derivative; known for carcinogenicity
PhenylhydrazineC₆H₈N₂Used as a reagent for detecting carbonyl groups

Uniqueness of Diazodiphenylmethane: Unlike simpler azo compounds like azobenzene, diazodiphenylmethane has additional functional groups that enhance its reactivity and allow for more complex transformations. Its ability to participate in diverse reactions makes it a valuable compound in organic synthesis.

XLogP3

3.6

Other CAS

883-40-9

Wikipedia

Diazodiphenylmethane

Dates

Modify: 2023-08-15
Matsuura et al. Identification of the toxic trigger in mushroom poisoning Nature Chemical Biology, doi: 10.1038/nchembio.179, published online 24 May 2009 http://www.nature.com/naturechemicalbiology

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